molecular formula C19H17BrN4O3 B15040633 3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15040633
M. Wt: 429.3 g/mol
InChI Key: RDAHPVRSYJSRPP-SRZZPIQSSA-N
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Description

3-(4-bromophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxy-hydroxyphenyl group, and a pyrazole-carbohydrazide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-bromobenzaldehyde, which is then reacted with ethoxy-hydroxybenzaldehyde under specific conditions to form the intermediate. This intermediate is further reacted with hydrazine derivatives to form the final pyrazole-carbohydrazide compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory and anticancer properties. It is being investigated for its ability to interact with specific molecular targets in cancer cells .

Industry: In the industrial sector, it is used in the development of new materials, including polymers and advanced composites .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or signaling pathways that are crucial for the survival and proliferation of cancer cells. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

  • 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo(1,2-c)pyrimidine-5-carboxylate

Uniqueness: What sets 3-(4-bromophenyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .

Properties

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17BrN4O3/c1-2-27-18-9-12(3-8-17(18)25)11-21-24-19(26)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+

InChI Key

RDAHPVRSYJSRPP-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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